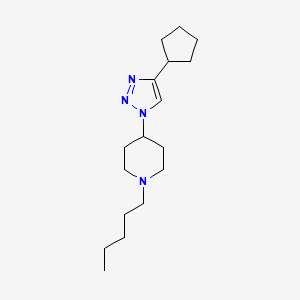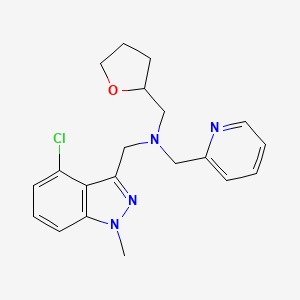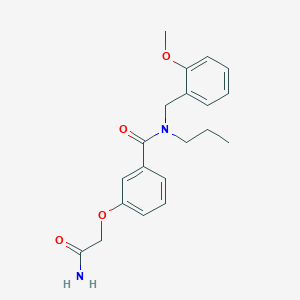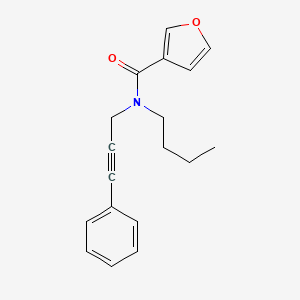
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine is a compound that belongs to the class of piperidine derivatives. It is also known as CPPP and has been studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications in the field of pharmacology.
作用机制
The mechanism of action of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine involves its interaction with the sigma-1 receptor. This receptor is known to modulate various cellular processes, including calcium signaling, ion channel activity, and protein synthesis. The binding of CPPP to the sigma-1 receptor has been shown to have neuroprotective effects and can also modulate the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine are still being explored. However, studies have shown that this compound can modulate various cellular processes and has potential therapeutic effects in various disease states. It has been shown to have neuroprotective effects, reduce pain sensitivity, and modulate drug addiction-related behaviors.
实验室实验的优点和局限性
One of the advantages of using 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of this receptor without affecting other cellular processes. However, the limitations of using this compound include its complex synthesis process and the lack of information on its long-term effects.
未来方向
There are several future directions for the study of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine. One area of focus is the exploration of its potential therapeutic effects in various disease states, including neurodegenerative disorders and chronic pain. Another area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to understand the long-term effects and potential side effects of using CPPP.
In conclusion, 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine is a promising compound with potential applications in scientific research. Its unique structure and high affinity for the sigma-1 receptor make it a promising candidate for various therapeutic applications. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
合成方法
The synthesis of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine involves a multistep process. The first step involves the preparation of 4-cyclopentyl-1H-1,2,3-triazole, which is then coupled with 1-pentylpiperidine to obtain the final product. The synthesis of this compound has been reported in several research studies, and various modifications have been made to improve the yield and purity of the product.
科学研究应用
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine has been studied for its potential use in scientific research. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. This compound has been used in studies related to neuroprotection, pain management, and drug addiction.
属性
IUPAC Name |
4-(4-cyclopentyltriazol-1-yl)-1-pentylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-2-3-6-11-20-12-9-16(10-13-20)21-14-17(18-19-21)15-7-4-5-8-15/h14-16H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADNCHODXPRNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCC(CC1)N2C=C(N=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905197.png)
![2-ethoxy-6-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B5905204.png)
amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
![3-({3-[(2-fluorobenzoyl)amino]propanoyl}amino)hexanoic acid](/img/structure/B5905210.png)

![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5905235.png)
![1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5905244.png)
![N-(2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}ethyl)isonicotinamide](/img/structure/B5905251.png)
![4-[(diethylamino)methyl]-5-ethyl-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-furamide](/img/structure/B5905252.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-1,3-benzodioxol-5-ylpiperidine-1-carboxamide](/img/structure/B5905270.png)
![2-fluoro-N-{3-oxo-3-[(2-piperidin-1-ylethyl)amino]propyl}benzamide](/img/structure/B5905275.png)
